4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C12H16N2O. It is a derivative of pyridine, characterized by the presence of isopropyl groups at positions 4 and 6, an oxo group at position 2, and a carbonitrile group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the three-component condensation reaction, where cyanothioacetamide reacts with acetaldehyde and a suitable enamine under controlled conditions . The reaction is usually carried out in an alkaline medium, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Industrial methods might also include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity. The presence of the oxo and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydro-pyridine-3-carbonitrile
- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles
Uniqueness
4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of isopropyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-oxo-4,6-di(propan-2-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O/c1-7(2)9-5-11(8(3)4)14-12(15)10(9)6-13/h5,7-8H,1-4H3,(H,14,15) |
InChI Key |
RLNNWMRRKNVYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)N1)C#N)C(C)C |
Origin of Product |
United States |
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